molecular formula C13H16N2O3 B042845 4-Hydroxymelatonin CAS No. 39998-64-6

4-Hydroxymelatonin

Cat. No. B042845
CAS RN: 39998-64-6
M. Wt: 248.28 g/mol
InChI Key: DVJGMCLSLFPIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymelatonin is a metabolite of melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles . It is produced in vivo by the enzyme ascorbate peroxidase and has antioxidative properties . It is speculated that the melatonin synthetic machinery in eukaryotes was inherited from bacteria as a result of endosymbiosis .


Synthesis Analysis

The synthesis of melatonin begins from tryptophan via several similar consecutive enzymatic steps in animals and plants . Melatonin can also be metabolized by non-enzymatic processes. Melatonin’s interaction with reactive oxygen species (ROS) and nitrogen species (NOS) generates a variety of metabolites, including 4-Hydroxymelatonin .


Molecular Structure Analysis

Melatonin, from which 4-Hydroxymelatonin is derived, is an indolamine originally discovered in 1958 in extracts from bovine pineal gland. It was first isolated and identified as a small molecule with a molecular weight of 232 Daltons . The indole chemical scaffold is functionalized with a 3-amide group and a 5-alkoxygroup .


Chemical Reactions Analysis

4-Hydroxymelatonin exhibits radical-trapping and preventive antioxidant effects, contributing to melatonin’s protection against oxidative stress . It is an excellent peroxyl radical scavenger and also a preventing antioxidant by inhibiting Cu(II) .


Physical And Chemical Properties Analysis

Melatonin is identified by the chemical formula C13H16N2O2 . The indole moiety of the melatonin molecule is the reactive center of interaction with oxidants due to its high resonance stability and very low activation energy barrier towards free radical reactions .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Hydroxymelatonin, a derivative of melatonin, primarily targets melatonin receptors, specifically MT1 and MT2 . These receptors are part of the G-protein coupled receptor family and play a crucial role in mediating the effects of melatonin . Melatonin is an endogenous hormone that regulates various biological functions such as sleep, circadian rhythm, immunity, and reproduction .

Mode of Action

The actions of 4-Hydroxymelatonin are primarily mediated through its interaction with the MT1 and MT2 receptors . Upon binding to these receptors, it can modulate various intracellular signaling pathways . Additionally, 4-Hydroxymelatonin also acts through non-receptor-mediated mechanisms, serving as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Biochemical Pathways

The synthesis of 4-Hydroxymelatonin involves several biochemical pathways. It is synthesized from tryptophan via several consecutive steps that are catalyzed by tryptophan decarboxylase (TDC), tryptamine 5-hydroxylase (T5H), serotonin N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) . The metabolites of these processes overlap, and it is often difficult to determine which process is dominant .

Pharmacokinetics

The pharmacokinetics of melatonin, from which 4-Hydroxymelatonin is derived, is well established. It has a time to reach maximal plasma concentrations (tmax) of 30–45 min and an elimination half-life (t elimination) of 45 min . The specific pharmacokinetics of 4-hydroxymelatonin in humans needs further investigation .

Result of Action

The primary result of 4-Hydroxymelatonin action is its antioxidant effect. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also contributes to protection from oxidative damages . Moreover, it has been suggested that normal levels of melatonin, from which 4-Hydroxymelatonin is derived, protect cells from adverse effects including carcinogenesis .

Action Environment

The action of 4-Hydroxymelatonin can be influenced by environmental factors. For instance, the synthesis of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions . Furthermore, under moderate oxidative stress, the synthesis of melatonin, and by extension 4-Hydroxymelatonin, can be induced .

Future Directions

Research on melatonin and its metabolites, including 4-Hydroxymelatonin, is ongoing. Future research directions include investigating the role of melatonin in improving the storage life and quality of fruits and vegetables, its role in vascular reconnection during the grafting process, and nutrient uptake from roots by modifying root architecture . Another potentially important aspect is the production of melatonin-rich food crops through a combination of conventional and modern breeding approaches .

properties

IUPAC Name

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJGMCLSLFPIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxymelatonin
Reactant of Route 2
4-Hydroxymelatonin
Reactant of Route 3
4-Hydroxymelatonin
Reactant of Route 4
4-Hydroxymelatonin
Reactant of Route 5
4-Hydroxymelatonin
Reactant of Route 6
Reactant of Route 6
4-Hydroxymelatonin

Q & A

Q1: What is the primary mechanism of action for 4-hydroxymelatonin in protecting against oxidative stress?

A: 4-hydroxymelatonin, a metabolite of melatonin, demonstrates potent antioxidant activity primarily through direct radical scavenging. Research indicates that it effectively repairs guanine-centered radical cations via electron transfer at diffusion-limited rates []. Additionally, it repairs C-centered radicals in the sugar moiety of 2′-deoxyguanosine (2dG) through hydrogen atom transfer, albeit at slower rates, effectively preventing further DNA damage [].

Q2: How does the metabolism of melatonin in plants differ from that in humans, particularly regarding 4-hydroxymelatonin?

A: While both plants and humans metabolize melatonin, there are significant differences. Research shows that 2-hydroxymelatonin is the predominant metabolite in plants, far exceeding melatonin levels []. In contrast, 4-hydroxymelatonin is found in much lower concentrations in plants compared to 2-hydroxymelatonin []. This suggests a distinct metabolic pathway and potential differences in the biological roles of these metabolites between plants and humans. Further research is needed to fully elucidate these differences.

Q3: Does exposure to UVB radiation influence the production of 4-hydroxymelatonin in the skin?

A: While direct evidence for UVB-induced production of 4-hydroxymelatonin is limited, research suggests that other melatonin metabolites like AFMK, 6-hydroxymelatonin, and 2-hydroxymelatonin can be generated in the epidermis through non-enzymatic transformation of melatonin upon UVB exposure []. This raises the possibility of a similar mechanism for 4-hydroxymelatonin, warranting further investigation into its role in the skin's response to UV radiation.

Q4: What are the potential applications of 4-hydroxymelatonin in agriculture, based on its observed effects in plants?

A: While research on 4-hydroxymelatonin in plants is still emerging, the fact that 4-hydroxymelatonin is a melatonin metabolite and that melatonin plays a role in alleviating nickel stress and improving physiochemical traits in eggplant (Solanum melongena) [] suggests potential applications in agriculture. Further research could explore whether 4-hydroxymelatonin exhibits similar protective effects against various environmental stressors in plants, potentially leading to the development of novel agricultural treatments to enhance crop resilience and yield.

Q5: How do the antioxidant properties of 4-hydroxymelatonin compare to those of its parent compound, melatonin, and other related metabolites?

A: Research suggests that both melatonin and its metabolites, including 4-hydroxymelatonin, possess potent antioxidant properties []. While direct comparisons of their efficacy are limited, they likely act synergistically to combat oxidative stress through various mechanisms, including direct radical scavenging and indirect antioxidant enzyme modulation [, ]. Further research is crucial to fully understand the individual contributions and relative potency of each metabolite in different biological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.